Ethyl 2-(4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a complex organic compound notable for its unique structure and potential applications in medicinal chemistry. This compound features a pyrazolo[3,4-b]pyridine core, which is a significant scaffold in drug discovery due to its biological activity.
Ethyl 2-(4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate belongs to the class of pyrazolo[3,4-b]pyridines, which are recognized for their diverse pharmacological properties. These compounds can act as potential therapeutic agents against various diseases, including cancer and inflammation.
The synthesis of Ethyl 2-(4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate generally involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. The use of catalysts or specific reagents can also enhance reaction efficiency.
The molecular formula for Ethyl 2-(4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is C17H16F2N3O2. Its structure includes:
Property | Value |
---|---|
Molecular Weight | 313.33 g/mol |
IUPAC Name | Ethyl 2-(4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate |
InChI | InChI=1S/C17H16F2N3O2/c1-3-23-15(22)10-21-17-16(11(2)20-21)14(8-9-19-17)12-4-6-13(18)7-5-12/h4-9H,3,10H2,1-2H3 |
Canonical SMILES | CCOC(=O)CN1C2=NC=CC(=C2C(=N1)C)C3=CC=C(C=C3)F |
Ethyl 2-(4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can undergo various chemical reactions:
Each reaction type requires specific conditions regarding temperature, solvent, and catalysts to optimize yields and minimize side products.
The mechanism of action for Ethyl 2-(4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is not fully elucidated but is believed to involve interaction with biological targets such as enzymes or receptors implicated in disease pathways.
Research indicates that compounds within this class may exhibit activity through inhibition of specific kinases or modulation of signaling pathways involved in cancer progression or inflammation .
Ethyl 2-(4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate typically appears as a crystalline solid with moderate solubility in organic solvents.
The compound is stable under standard laboratory conditions but may be sensitive to strong oxidizing agents or extreme pH conditions. Its reactivity profile allows it to participate in various organic transformations relevant to medicinal chemistry.
Ethyl 2-(4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate has several scientific applications:
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7